molecular formula C14H12N6O4 B2681086 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034268-48-7

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2681086
CAS RN: 2034268-48-7
M. Wt: 328.288
InChI Key: XZZBQRIPAYSMGO-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H12N6O4 and its molecular weight is 328.288. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment of Triazole and Oxadiazole Derivatives

The research by Karpina et al. (2019) focused on synthesizing a set of acetamides with an 1,2,4-oxadiazole cycle. They developed a method for creating novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments. Their synthetic approach can be utilized for diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives

Ibrahim and Behbehani (2014) established a synthesis route for pyridazin-3-one derivatives. They also explored the viability of reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of new classes of 1,8-naphthyridine derivatives. These substances were characterized using various analytical and spectroscopic methods (Ibrahim & Behbehani, 2014).

Synthesis and Antibacterial Study of Oxadiazole Derivatives

Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole compounds, exhibiting moderate to significant antibacterial activity. They used a series of steps involving reactions with different N-aralkyl/aryl substituted 2-bromoacetamides. The compounds' structures were elucidated through various spectral data, showcasing their potential as antibacterial agents (Khalid et al., 2016).

Synthesis and Insecticidal Activity of Oxadiazoles

Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity. They started with 2-chloropyridine-5-acetic acid and progressed through several steps to form various 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines, highlighting their potential use in pest control (Holla et al., 2004).

Use of Oxadiazol-5-one as a Versatile Synthon

Moormann et al. (2004) demonstrated the utilization of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile protected acetamidine in various synthetic sequences. This substance showed stability to acid, base, and many reagents used in organic synthesis, offering potential applications in medicinal chemistry (Moormann et al., 2004).

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4/c21-10-6-9(3-5-15-10)14-18-12(24-19-14)7-16-11(22)8-20-13(23)2-1-4-17-20/h1-6H,7-8H2,(H,15,21)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZBQRIPAYSMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

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